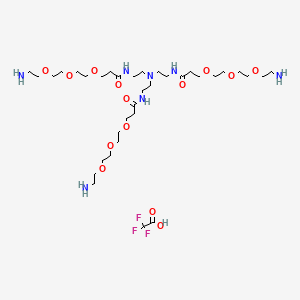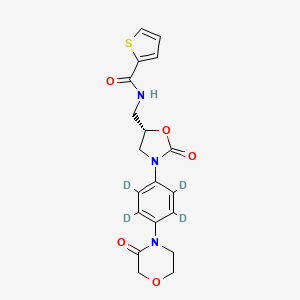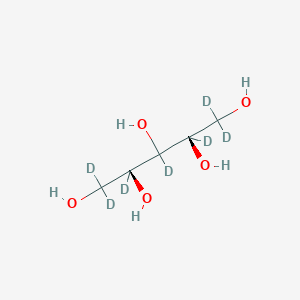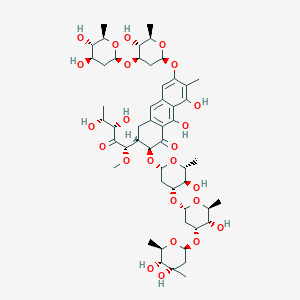
Tri(Amino-PEG3-amide)-amine (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(Amino-PEG3-amide)-amine (TFA) is a compound that features a polyethylene glycol (PEG) backbone with three amino groups and an amide linkage. This compound is often used in bioconjugation and drug delivery systems due to its hydrophilic nature and ability to form stable conjugates with various biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri(Amino-PEG3-amide)-amine typically involves the following steps:
PEGylation: Polyethylene glycol (PEG) is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form PEG-NHS.
Amidation: The activated PEG-NHS is then reacted with a triamine compound under mild conditions to form the Tri(Amino-PEG3-amide)-amine. The reaction is usually carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as dialysis, ultrafiltration, or chromatography to remove any unreacted starting materials and by-products.
Industrial Production Methods
In an industrial setting, the production of Tri(Amino-PEG3-amide)-amine follows similar steps but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are activated using NHS or other suitable reagents.
Continuous Amidation: The activated PEG is continuously reacted with triamine in a flow reactor to ensure consistent product quality.
Automated Purification: High-throughput purification methods such as continuous chromatography or large-scale ultrafiltration are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tri(Amino-PEG3-amide)-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Condensation Reactions: The amide linkage can be formed or broken through condensation or hydrolysis reactions.
Oxidation and Reduction: The amino groups can be oxidized to form nitroso or nitro derivatives, while reduction can convert them back to amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides, acyl chlorides, and isocyanates are commonly used. Reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide at room temperature.
Condensation Reactions: Reagents such as carbodiimides (e.g., EDC) and coupling agents (e.g., HATU) are used. Reactions are performed in aqueous or organic solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or nitric acid and reducing agents like sodium borohydride or lithium aluminum hydride are employed. Reactions are conducted in appropriate solvents at controlled temperatures.
Major Products Formed
Substitution Reactions: The major products are substituted amines or amides, depending on the electrophile used.
Condensation Reactions: The major products are amides or esters, depending on the reactants.
Oxidation and Reduction: The major products are nitroso, nitro, or reduced amine derivatives.
Scientific Research Applications
Tri(Amino-PEG3-amide)-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of biomolecules such as proteins, peptides, and nucleic acids for various assays and studies.
Medicine: Utilized in drug delivery systems to improve the solubility, stability, and bioavailability of therapeutic agents.
Industry: Applied in the production of functionalized materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Tri(Amino-PEG3-amide)-amine involves its ability to form stable conjugates with various biomolecules through its amino groups. The molecular targets and pathways include:
Bioconjugation: The amino groups react with carboxyl, aldehyde, or other reactive groups on biomolecules to form stable amide or imine linkages.
Drug Delivery: The PEG backbone enhances the solubility and stability of drugs, allowing for improved delivery and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Mono(Amino-PEG)-amine: Contains a single amino group and PEG backbone.
Di(Amino-PEG)-amine: Contains two amino groups and PEG backbone.
Tri(Amino-PEG)-amine: Similar to Tri(Amino-PEG3-amide)-amine but without the amide linkage.
Uniqueness
Tri(Amino-PEG3-amide)-amine is unique due to its three amino groups and amide linkage, which provide multiple sites for conjugation and enhanced stability. This makes it particularly useful in applications requiring stable and multifunctional linkers or spacers.
Properties
Molecular Formula |
C35H70F3N7O14 |
|---|---|
Molecular Weight |
870.0 g/mol |
IUPAC Name |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H69N7O12.C2HF3O2/c34-4-16-47-22-28-50-25-19-44-13-1-31(41)37-7-10-40(11-8-38-32(42)2-14-45-20-26-51-29-23-48-17-5-35)12-9-39-33(43)3-15-46-21-27-52-30-24-49-18-6-36;3-2(4,5)1(6)7/h1-30,34-36H2,(H,37,41)(H,38,42)(H,39,43);(H,6,7) |
InChI Key |
DHDRUFCNBGPAEQ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[Glu4]-Oxytocin](/img/structure/B12413330.png)







